molecular formula C22H20Cl2N2O2 B6497581 1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide CAS No. 953180-40-0

1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide

Cat. No.: B6497581
CAS No.: 953180-40-0
M. Wt: 415.3 g/mol
InChI Key: ROYMRMVJHVPYQO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide is a synthetic small molecule characterized by a cyclopentane-carboxamide core substituted with two 4-chlorophenyl groups. One 4-chlorophenyl moiety is directly attached to the cyclopentane ring, while the other is part of a 1,2-oxazole heterocycle linked via a methylene bridge to the carboxamide nitrogen.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O2/c23-17-7-3-15(4-8-17)20-13-19(26-28-20)14-25-21(27)22(11-1-2-12-22)16-5-9-18(24)10-6-16/h3-10,13H,1-2,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYMRMVJHVPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs derived from the provided evidence. Key differentiating factors include heterocyclic systems, substituent effects, and synthetic feasibility.

Structural Analogues and Their Properties

Compound Name Structural Features Molecular Weight Key Differences vs. Target Compound Source
1-(4-chlorophenyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide Oxadiazole ring; 4,4-difluorocyclohexyl substituent 423.884 Replacement of oxazole with oxadiazole; fluorine substituents enhance lipophilicity and stability
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine hydrochloride Cyclohexenyl group instead of cyclopentane-carboxamide 168.15* Lack of carboxamide; cyclohexenyl may reduce steric hindrance but decrease metabolic stability
5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone core; methyl substituents ~252.7 Ketone instead of carboxamide; intermediate for fungicides (e.g., Metconazole)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane ring; 4-methoxyphenoxy substituent ~319.4 Cyclopropane core; methoxy group increases polarity but reduces halogen-mediated bioactivity

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